3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one
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Overview
Description
3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one is a complex organic compound with a unique structure that includes both indole and phenyl groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with an appropriate indole derivative under acidic or basic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide, followed by oxidation to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the ketone group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties .
Scientific Research Applications
3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in its overall structure and biological activity.
4-Hydroxy-2-quinolones: Similar in having a heterocyclic structure but with different functional groups and applications.
Uniqueness
What sets 3-[2-(3,4-Dimethoxy-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one apart is its unique combination of indole and phenyl groups, which confer distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO5/c1-23-15-8-7-11(9-16(15)24-2)14(20)10-18(22)12-5-3-4-6-13(12)19-17(18)21/h3-9,22H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMPBZKYKMVOJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386020 |
Source
|
Record name | AGN-PC-0JUUT1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5537-96-2 |
Source
|
Record name | AGN-PC-0JUUT1 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70386020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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